molecular formula C9H8N2O2 B1267103 2-Methyl-5-nitro-1H-indole CAS No. 7570-47-0

2-Methyl-5-nitro-1H-indole

Cat. No.: B1267103
CAS No.: 7570-47-0
M. Wt: 176.17 g/mol
InChI Key: IDJGRXQMAHESOD-UHFFFAOYSA-N
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Description

2-Methyl-5-nitro-1H-indole is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indoles are known for their diverse biological activities and are widely used in medicinal chemistry . The compound this compound is characterized by a methyl group at the second position and a nitro group at the fifth position of the indole ring.

Mechanism of Action

Target of Action

The primary targets of 2-Methyl-5-nitro-1H-indole are Protein kinase C theta (PKCθ) , Tubulin , Protease-activated receptor-1 (PAR-1) , Cytosolic phospholipase A2α , Cyclooxygenase (COX) , and Serotonin 5-HT6 Receptor . These targets play crucial roles in various biological processes, including cell signaling, cell structure and movement, inflammation, pain perception, and neurotransmission .

Mode of Action

This compound interacts with its targets, leading to a variety of changes. For instance, it acts as an inhibitor for PKCθ, tubulin polymerization, and COX, thereby modulating cell signaling, cell structure, and inflammatory responses . It also acts as an antagonist for PAR-1 and the Serotonin 5-HT6 Receptor, influencing pain perception and neurotransmission .

Biochemical Pathways

Given its targets, it likely impacts pathways related to cell signaling, inflammation, pain perception, and neurotransmission

Result of Action

The molecular and cellular effects of this compound’s action would depend on its interaction with its targets. For instance, inhibition of PKCθ and COX could lead to modulation of cell signaling and reduction of inflammation . Antagonism of PAR-1 and the Serotonin 5-HT6 Receptor could influence pain perception and neurotransmission . The exact effects would depend on the specific context, including the type of cells and the presence of other signaling molecules.

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors. For instance, factors such as pH, temperature, and the presence of other molecules could affect the compound’s stability and its interaction with its targets. Moreover, the compound’s action could also be influenced by the specific biological environment, such as the type of cells and tissues it is in, and the presence of other signaling molecules .

Biochemical Analysis

Biochemical Properties

2-Methyl-5-nitro-1H-indole plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit cyclooxygenase (COX) enzymes, which are involved in the inflammatory response . Additionally, this compound interacts with cytosolic phospholipase A2α, an enzyme that releases arachidonic acid from membrane phospholipids, leading to the production of pro-inflammatory eicosanoids . These interactions highlight the compound’s potential as an anti-inflammatory agent.

Cellular Effects

This compound affects various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of protein kinase C theta (PKCθ), a key player in T-cell activation and immune response . By inhibiting PKCθ, this compound can suppress T-cell proliferation and cytokine production, thereby modulating immune responses. Furthermore, the compound influences gene expression by interacting with nuclear receptors, leading to changes in the transcription of genes involved in inflammation and cell survival .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to the active sites of enzymes such as COX and cytosolic phospholipase A2α, inhibiting their activity . This binding prevents the conversion of arachidonic acid to pro-inflammatory mediators, thereby reducing inflammation. Additionally, this compound can modulate the activity of nuclear receptors, leading to changes in gene expression that promote anti-inflammatory and cell survival pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has shown stability under various conditions, maintaining its biological activity over extended periods . Prolonged exposure to this compound can lead to cellular adaptations, such as changes in gene expression and metabolic activity, which may influence its long-term efficacy .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits anti-inflammatory and immunomodulatory effects without significant toxicity . At higher doses, this compound can induce adverse effects, including hepatotoxicity and nephrotoxicity . These findings underscore the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in several metabolic pathways. It undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . The metabolites of this compound can further interact with various biomolecules, influencing metabolic flux and metabolite levels. These interactions can impact the overall pharmacokinetics and pharmacodynamics of the compound .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s distribution is influenced by its lipophilicity, allowing it to accumulate in lipid-rich tissues . This property is crucial for its therapeutic efficacy, as it ensures adequate concentrations at target sites.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound can localize to specific cellular compartments, such as the cytoplasm and nucleus, where it interacts with target enzymes and receptors . Post-translational modifications and targeting signals may direct this compound to these compartments, enhancing its biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-5-nitro-1H-indole typically involves the nitration of 2-methylindole. One common method is the reaction of 2-methylindole with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction conditions usually involve maintaining a low temperature to control the reaction rate and prevent over-nitration .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-5-nitro-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.

    Substitution: Halogenating agents like bromine, chlorinating agents like thionyl chloride.

    Oxidation: Potassium permanganate, sulfuric acid.

Major Products Formed:

Scientific Research Applications

2-Methyl-5-nitro-1H-indole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Uniqueness: 2-Methyl-5-nitro-1H-indole is unique due to the specific positioning of the methyl and nitro groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

2-methyl-5-nitro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-6-4-7-5-8(11(12)13)2-3-9(7)10-6/h2-5,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDJGRXQMAHESOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C=CC(=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40299658
Record name 2-Methyl-5-nitro-1H-indole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7570-47-0
Record name 2-Methyl-5-nitroindole
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Record name 7570-47-0
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Record name 2-Methyl-5-nitro-1H-indole
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Record name 2-Methyl-5-nitro-1H-indole
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Synthesis routes and methods

Procedure details

A solution of 17.0 g (0.2 mol) of sodium nitrate in 150 mL of sulfuric acid was added dropwise to 26.9 g (0.205 mol) of 2-methyl-1H-indole in 150 mL of sulfuric acid keeping the temperature at −10 to 0° C. with an ethanol-water bath. After 0.25 hours, the mixture was poured onto ice, extracted with EtOAc, the EtOAc solution washed with water, Na2CO3 solution and dried (Na2SO4). After concentrating at reduced pressure, the residue was crystallized from EtOH to give 20.86 g (59% yield) of 2-methyl-5-nitro-1H-indole, mp, 163-165° C.
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
26.9 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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